5-Nitro-6-(p-tolylthio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-6-(p-tolylthio)pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a nitro group at the 5th position, a p-tolylthio group at the 6th position, and an amino group at the 4th position on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine typically involves the following steps:
Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (such as p-tolylthiol) reacts with a halogenated pyrimidine precursor.
Amination: The amino group can be introduced through amination reactions, often involving the use of ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The p-tolylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Reduction: 5-Amino-6-(p-tolylthio)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a precursor in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in binding studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it valuable in materials science research.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The p-tolylthio group can enhance the compound’s binding affinity to certain targets, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
5-Nitro-6-(phenylthio)pyrimidin-4-amine: Similar structure but with a phenylthio group instead of a p-tolylthio group.
5-Nitro-6-(methylthio)pyrimidin-4-amine: Similar structure but with a methylthio group instead of a p-tolylthio group.
5-Nitro-6-(ethylthio)pyrimidin-4-amine: Similar structure but with an ethylthio group instead of a p-tolylthio group.
Uniqueness: 5-Nitro-6-(p-tolylthio)pyrimidin-4-amine is unique due to the presence of the p-tolylthio group, which can influence its reactivity and binding properties
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-2-4-8(5-3-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWRJPQZVNWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.